
Phosphorous acid
Overview
Description
Phosphorous acid (H₃PO₃) is a diprotic oxyacid of phosphorus in the +3 oxidation state. Its structure features one hydrogen atom directly bonded to phosphorus (HPO(OH)₂), distinguishing it from phosphoric acid (H₃PO₄, +5 oxidation state). Key properties include:
Preparation Methods
Phosphorous acid can be synthesized through several methods:
Hydrolysis of Phosphonates: This method involves the hydrolysis of dialkyl or diaryl phosphonates using concentrated hydrochloric acid (HCl) at reflux for 1 to 12 hours.
McKenna Procedure: This two-step reaction uses bromotrimethylsilane (BTMS) followed by methanolysis to dealkylate dialkyl phosphonates.
Direct Methods: These methods involve the use of this compound (H₃PO₃) and produce a phosphonic acid functional group simultaneously with the formation of the P-C bond.
Chemical Reactions Analysis
Phosphorous acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid (H₃PO₄).
Reduction: It can be reduced to form phosphine (PH₃).
Substitution: This compound can undergo substitution reactions with bases to form phosphonate salts.
Esterification: It can react with alcohols to form phosphonate esters.
Common reagents and conditions used in these reactions include hydrochloric acid, bromotrimethylsilane, and methanol. Major products formed from these reactions include phosphoric acid, phosphine, and various phosphonate derivatives .
Scientific Research Applications
Phosphorous acid has a wide range of applications in scientific research:
Mechanism of Action
Phosphorous acid exerts its effects through various mechanisms:
Inhibition of Enzymes: Phosphonates mimic the phosphates and carboxylates of biological molecules, inhibiting metabolic enzymes.
Direct Action on Fungi: Phosphonate anions can act directly on fungi, reducing growth and altering fungal metabolism.
Comparison with Similar Compounds
Phosphoric Acid (H₃PO₄)
- Oxidation State : +5.
- Acidity : Triprotic (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2, pKa₃ ≈ 12.3).
- Applications :
- Key Difference : H₃PO₄ lacks fungicidal activity but is superior in agricultural nutrient delivery .
Hypophosphorous Acid (H₃PO₂)
- Oxidation State : +1.
- Acidity: Monoprotic (pKa ≈ 1.1).
- Redox Behavior : Strong reducing agent, used in electroless nickel plating and pharmaceutical synthesis.
Metaphosphoric Acid (HPO₃)
- Structure : Polymeric (cyclic or linear chains).
- Hygroscopicity : Exceptional water adsorption capacity, outperforming P₂O₅ in desiccant applications .
- Industrial Use : Precursor for high-purity P₂O₅ via thermal decomposition .
Phosphonic Acid Derivatives
- Structure: Organophosphorus compounds with C–P bonds (e.g., HPO(OH)₂–R).
- Applications :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Agricultural Efficacy Comparison
Compound | Fungicidal Activity | Nutrient Efficiency | Microbial Solubilization |
---|---|---|---|
H₃PO₃ | High | Low | Limited |
H₃PO₄ | None | High | High (via PSMs*) |
*Phosphate-solubilizing microbes.
Research Findings
Agricultural Studies
Q & A
Basic Research Questions
Q. How can researchers experimentally distinguish phosphorous acid (H₃PO₃) from phosphoric acid (H₃PO₄) and its derivatives in solution?
- Methodological Answer : Use spectroscopic techniques such as ³¹P NMR to differentiate between oxidation states (this compound exhibits a distinct chemical shift at ~4-6 ppm compared to phosphoric acid at ~0 ppm). Confirmatory tests include titration with iodine (this compound reduces iodine to iodide, while phosphoric acid does not) or X-ray crystallography for solid-state structural confirmation .
Q. What are the critical parameters for synthesizing high-purity this compound in laboratory settings?
- Methodological Answer : Optimize reaction conditions by controlling pH (acidic media prevent disproportionation), temperature (<180°C to avoid thermal decomposition), and solvent selection (aqueous or alcohol-based systems). Purity assessment requires ion chromatography to quantify sulfate (≤0.005%), chloride (≤0.001%), and metal impurities (e.g., Fe ≤0.001%) as per analytical standards .
Q. What safety protocols are essential when handling this compound in experiments involving water-sensitive reactions?
- Methodological Answer : Avoid direct water addition to concentrated this compound due to exothermic reactions; instead, pre-dilute in controlled environments. Use inert materials (glass or PTFE) to prevent corrosion from acidic byproducts. Monitor for hazardous decomposition products (e.g., phosphine gas) using gas detectors in sealed systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics of this compound in phosphorylation studies?
- Methodological Answer : Discrepancies often arise from variable reaction orders (e.g., first-order vs. 1.43-order kinetics) due to pH-dependent speciation (H₃PO₃ vs. H₂PO₃⁻). Use stopped-flow spectroscopy or microcalorimetry under buffered conditions to isolate rate-determining steps. Validate with computational models (DFT) to map transition states .
Q. What analytical strategies address false positives in detecting phosphonic acid residues in organic farming research?
- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards to distinguish phosphonic acid (from fosetyl degradation) from naturally occurring this compound. Calibrate results using molar conversion factors (e.g., multiply phosphonic acid by 110/82 to report as fosetyl equivalents) and validate against control matrices .
Q. How does the tautomeric equilibrium of this compound (P(OH)₃ ↔ HP(O)(OH)₂) influence its reactivity in catalytic systems?
- Methodological Answer : Characterize tautomer ratios via Raman spectroscopy and solvent dielectric constant adjustments. Compare catalytic activity in aprotic solvents (favoring P(OH)₃) versus protic solvents (favoring HP(O)(OH)₂) using kinetic isotope effects or isotopic labeling (¹⁸O tracing) .
Q. What methodologies mitigate interference from this compound decomposition products in long-term stability studies?
- Methodological Answer : Conduct accelerated aging tests under inert atmospheres (N₂/Ar) with periodic FTIR analysis to monitor P–H bond degradation (signature peaks at 2380 cm⁻¹). Pair with thermogravimetric analysis (TGA) to correlate mass loss with decomposition pathways (e.g., formation of HPO₂ and PH₃) .
Q. Data Interpretation & Experimental Design
Q. How should researchers design experiments to validate the dual role of this compound as a reducing agent and ligand in coordination chemistry?
- Methodological Answer : Use cyclic voltammetry to quantify redox potentials (E° values) in the presence of metal ions (e.g., Cu²⁺). Pair with EXAFS/XANES to confirm ligand coordination geometry. Compare reactivity in aerobic vs. anaerobic conditions to isolate reduction pathways .
Q. What statistical approaches reconcile conflicting thermodynamic data (e.g., ΔfH°) for this compound across literature sources?
- Methodological Answer : Apply weighted least-squares regression to datasets from NIST, IUPAC, and peer-reviewed studies, prioritizing methods with uncertainty quantification (e.g., combustion calorimetry). Cross-validate with ab initio calculations (Gaussian software) to identify outliers .
Q. How can isotopic labeling (²H/³¹P) clarify reaction mechanisms in phosphite ester synthesis?
Properties
IUPAC Name |
dihydroxy(oxo)phosphanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO3P/c1-4(2)3/h(H-,1,2,3)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQULTQRGBXLIA-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[P+](=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049715 | |
Record name | Phosphonic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
80.988 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorous acid appears as a white or yellow crystalline solid (melting point 70.1 deg C) or a solution of the solid. Density 1.651 g /cm3. Contact may severely irritate skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid; Pellets or Large Crystals, White or yellowish solid; Very hygroscopic; [Hawley] White odorless crystalline solid; [MSDSonline] | |
Record name | PHOSPHOROUS ACID | |
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Record name | Phosphonic acid | |
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Record name | Phosphorous acid | |
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CAS No. |
13598-36-2 | |
Record name | PHOSPHOROUS ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14846 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phosphorous acid | |
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Record name | Phosphonic acid | |
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Record name | PHOSPHOROUS ACID | |
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